3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: is a heterocyclic compound that features a unique structure combining a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of a precursor molecule followed by cyclization to form the furo[3,2-b]pyrrole ring system. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, general principles of heterocyclic compound synthesis apply. These include large-scale bromination reactions and subsequent purification steps to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The furo[3,2-b]pyrrole ring system can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-4H-furo[3,2-b]pyrrole: Lacks the bromine substituent but shares the core structure.
4H-Dithieno[3,2-b2′,3′-d]pyrrole: Contains a similar pyrrole ring system but with different substituents.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Features a trifluoromethyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity .
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-4-7(10)8-6(14-4)3-5(9(12)13)11(8)2/h3H,1-2H3,(H,12,13) |
InChI Key |
RFPFRMZHZJQLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(N2C)C(=O)O)Br |
Origin of Product |
United States |
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